molecular formula C25H17BrClN5O2 B2440990 N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 689268-28-8

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2440990
CAS No.: 689268-28-8
M. Wt: 534.8
InChI Key: PKXKLFIKSCBLSP-UHFFFAOYSA-N
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Description

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a triazole ring, a bromophenyl group, a chlorophenyl group, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Final Coupling: The final step involves coupling the triazole and oxazole intermediates under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl and chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole and triazole rings, resulting in the formation of different oxidation states and reduced forms.

    Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions under specific conditions, leading to the formation of new ring systems or linear derivatives.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    This compound: This compound shares similar structural features but may differ in its biological activity and chemical reactivity.

    This compound:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrClN5O2/c1-15-23(24(30-34-15)20-4-2-3-5-21(20)27)25(33)29-18-10-12-19(13-11-18)32-22(14-28-31-32)16-6-8-17(26)9-7-16/h2-14H,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXKLFIKSCBLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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